

# Analysis of B220 Expression in B Cell Knockout Mouse Models: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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This guide provides a comparative analysis of B220 (CD45R) expression in various B cell knockout mouse models. B220 is a widely used marker for identifying and isolating B lymphocytes in mice. However, its expression can be altered in genetically modified models, impacting the characterization of B cell populations. This document summarizes key findings, presents quantitative data where available, details relevant experimental protocols, and visualizes the underlying molecular pathways.

## Data Presentation: B220 Expression in B Cell Knockout Models

The following table summarizes the reported effects on B220-expressing B cell populations in several key knockout mouse models compared to wild-type controls. The impact on different B cell developmental stages in the bone marrow and peripheral lymphoid organs is noted.

Knockout Model	Gene Function	Effect on B Cell Development Stage	B220 Expression Analysis	Reference
CD19 knockout (CD19 <sup>-/-</sup> )	Co-receptor for B cell receptor (BCR) signaling	Normal numbers of pro-B, pre-B, immature, and mature B cells in the bone marrow, but reduced numbers of peripheral B-1 cells.	B220 expression levels are reported to be normal on bone marrow B cell precursors. However, some studies have identified a B220 <sup>-</sup> /CD19 <sup>-</sup> population of memory B cells in the periphery.	[1][2]
μMT (IgM membrane exon knockout)	Essential for surface IgM expression and BCR formation	Complete block at the pre-B cell stage; absence of mature B cells.	Pro-B and pre-B cells that develop are B220 positive. However, there is a notable population of B220 <sup>+</sup> CD19 <sup>-</sup> cells in the bone marrow that are not of the B cell lineage.	[3]
Pax5 knockout (Pax5 <sup>-/-</sup> )	Master regulator of B cell identity and commitment	Complete block at the early pro-B cell stage.	Pro-B cells are arrested before significant B220 upregulation in some contexts. A population of CD19 <sup>+</sup> B220 <sup>-</sup>	[4][5][6][7]

			cells can emerge, and conditional loss of Pax5 in mature B cells can lead to the loss of B220 expression as they trans-differentiate.
EBF1 knockout (EBF1 <sup>-/-</sup> )	Early B cell transcription factor	Severe block at the pre-pro-B to pro-B cell transition.	The few developing B lineage cells show significantly reduced or absent B220 expression, as EBF1 is critical for activating the B cell-specific gene program.
CD81 knockout (CD81 <sup>-/-</sup> )	Part of the CD19 co-receptor complex	Normal numbers of B cell developmental stages in the bone marrow.	B220 expression is normal on all bone marrow B cell populations (pro-B, pre-B, immature, and mature B cells). <a href="#">[1]</a>

## Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of B220 expression. Below are standard protocols for flow cytometry and immunohistochemistry based on published studies.

# Flow Cytometry Analysis of Mouse Splenocytes and Bone Marrow

This protocol outlines the steps for preparing single-cell suspensions and staining for B cell markers, including B220.

## 1. Sample Preparation:

- **Spleen:** Mechanically dissociate the spleen in RPMI-1640 medium. Filter the cell suspension through a 70  $\mu$ m cell strainer to remove debris.
- **Bone Marrow:** Flush femurs and tibias with RPMI-1640 medium using a 25-gauge needle and syringe. Create a single-cell suspension by gentle pipetting.
- **Red Blood Cell Lysis:** Resuspend the cell pellet in ACK lysis buffer (Ammonium-Chloride-Potassium) and incubate for 5 minutes at room temperature. Quench the lysis by adding an excess of complete RPMI-1640 medium.
- **Cell Counting and Viability:** Count the cells using a hemocytometer or an automated cell counter. Assess viability using Trypan Blue exclusion.

## 2. Antibody Staining:

- Resuspend  $1-2 \times 10^6$  cells in 100  $\mu$ L of FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
- Block Fc receptors by adding anti-mouse CD16/CD32 antibody (Fc block) and incubate for 10 minutes on ice.
- Add a cocktail of fluorochrome-conjugated primary antibodies (e.g., anti-B220, anti-CD19, anti-IgM, anti-IgD, anti-CD43). A typical staining panel for bone marrow B cell development is provided below.
- Incubate for 30 minutes on ice in the dark.
- Wash the cells twice with 1 mL of FACS buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.

- Resuspend the final cell pellet in 300-500  $\mu$ L of FACS buffer for analysis.

### 3. Flow Cytometry Gating Strategy:

- Acquire data on a flow cytometer.
- Gate on lymphocytes based on forward scatter (FSC) and side scatter (SSC) properties.
- Exclude doublets using FSC-A versus FSC-H.
- Identify total B lineage cells by gating on B220<sup>+</sup> and/or CD19<sup>+</sup> populations.
- Further delineate B cell developmental stages in the bone marrow using IgM and CD43 expression on B220<sup>+</sup>CD19<sup>+</sup> cells.[\[8\]](#)

## Immunohistochemistry for B220 in Lymphoid Tissue

This protocol describes the staining of B220 in frozen tissue sections.

### 1. Tissue Preparation:

- Embed fresh lymphoid tissue (e.g., spleen, lymph node) in Optimal Cutting Temperature (OCT) compound and freeze in isopentane cooled with liquid nitrogen.
- Cut 5-7  $\mu$ m sections using a cryostat and mount on charged slides.
- Air dry the sections for 30 minutes and fix in cold acetone for 10 minutes.

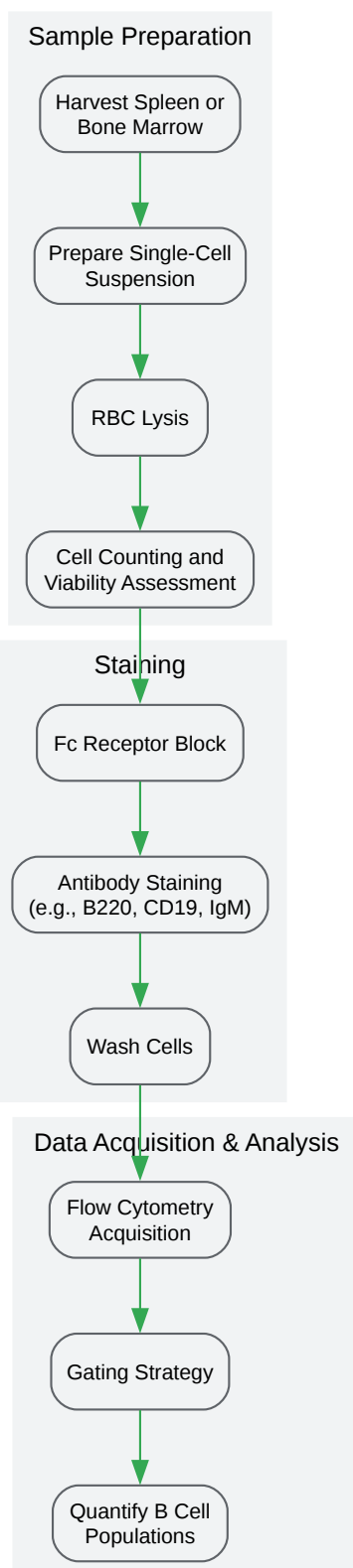
### 2. Staining Procedure:

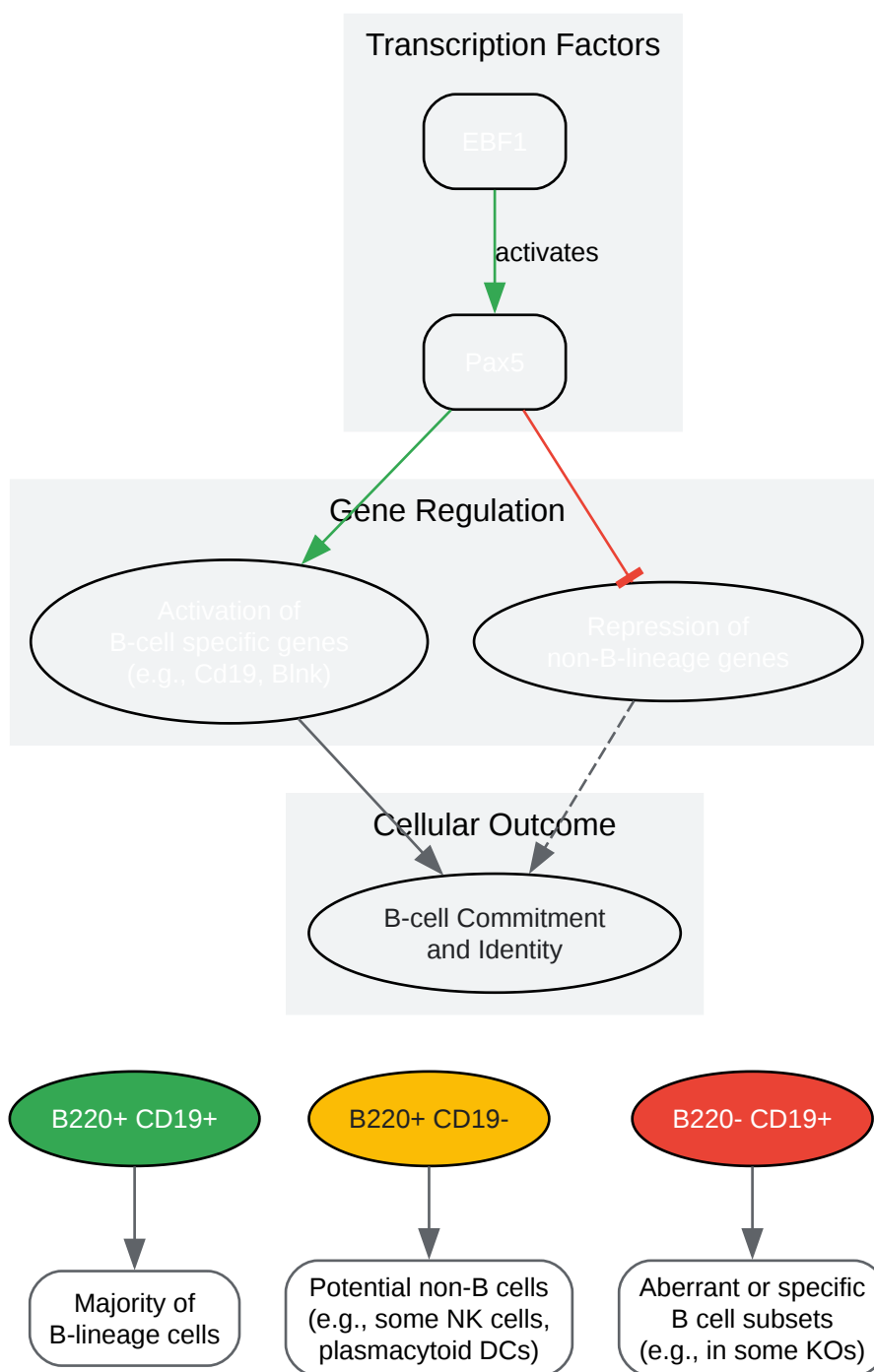
- Rehydrate sections in PBS for 5 minutes.
- Block endogenous peroxidase activity with 0.3% H<sub>2</sub>O<sub>2</sub> in PBS for 10 minutes (if using HRP-conjugated secondary antibodies).
- Block non-specific binding with a blocking buffer (e.g., PBS with 5% goat serum and 1% BSA) for 1 hour at room temperature.

- Incubate with a primary antibody against B220 (e.g., rat anti-mouse B220/CD45R) overnight at 4°C.
- Wash sections three times with PBS.
- Incubate with a biotinylated secondary antibody (e.g., goat anti-rat IgG) for 1 hour at room temperature.
- Wash sections three times with PBS.
- Incubate with streptavidin-HRP conjugate for 30 minutes.
- Develop the signal with a suitable chromogen substrate (e.g., DAB).
- Counterstain with hematoxylin, dehydrate, and mount.

## Mandatory Visualizations

### Experimental Workflow: Flow Cytometry Analysis of B Cell Development





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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)